molecular formula C18H15ClN2OS B286349 1-benzyl-5-(benzylsulfanyl)-6-chloro-4(1H)-pyridazinone

1-benzyl-5-(benzylsulfanyl)-6-chloro-4(1H)-pyridazinone

Cat. No. B286349
M. Wt: 342.8 g/mol
InChI Key: JGFTUXFMQVDOIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-5-(benzylsulfanyl)-6-chloro-4(1H)-pyridazinone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyridazinone derivative and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-benzyl-5-(benzylsulfanyl)-6-chloro-4(1H)-pyridazinone is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It may also act by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
1-Benzyl-5-(benzylsulfanyl)-6-chloro-4(1H)-pyridazinone has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to have antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-benzyl-5-(benzylsulfanyl)-6-chloro-4(1H)-pyridazinone in lab experiments is its potential to inhibit the growth and proliferation of cancer cells. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on 1-benzyl-5-(benzylsulfanyl)-6-chloro-4(1H)-pyridazinone. One area of research is the development of new anticancer drugs based on this compound. Another area of research is the study of its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 1-benzyl-5-(benzylsulfanyl)-6-chloro-4(1H)-pyridazinone is a complex process that involves several steps. The most common method of synthesis is the reaction of 6-chloro-3-nitropyridazine with benzyl mercaptan in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with benzyl chloride to obtain 1-benzyl-5-(benzylsulfanyl)-6-chloro-4(1H)-pyridazinone.

Scientific Research Applications

1-Benzyl-5-(benzylsulfanyl)-6-chloro-4(1H)-pyridazinone has been extensively studied for its potential applications in scientific research. It has been found to have anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

Molecular Formula

C18H15ClN2OS

Molecular Weight

342.8 g/mol

IUPAC Name

1-benzyl-5-benzylsulfanyl-6-chloropyridazin-4-one

InChI

InChI=1S/C18H15ClN2OS/c19-18-17(23-13-15-9-5-2-6-10-15)16(22)11-20-21(18)12-14-7-3-1-4-8-14/h1-11H,12-13H2

InChI Key

JGFTUXFMQVDOIY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=C(C(=O)C=N2)SCC3=CC=CC=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C(=O)C=N2)SCC3=CC=CC=C3)Cl

Origin of Product

United States

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